molecular formula C19H16N4O2S2 B2374295 [3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide CAS No. 1103502-91-5

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide

Cat. No.: B2374295
CAS No.: 1103502-91-5
M. Wt: 396.48
InChI Key: DTCZDYSZECGESZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a compound with the molecular formula C19H16N4O2S2 and a molecular weight of 396.48.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group may yield sulfoxides or sulfones, while reduction of the pyridinium group may yield the corresponding pyridine derivative .

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways such as MAPK, FoxO, and Toll .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide include:

    3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide analogs: Compounds with slight modifications to the pyridinium, quinoxaline, or thiophen-2-ylsulfonyl groups.

    Other quinoxaline derivatives: Compounds with different substituents on the quinoxaline core.

    Thiophen-2-ylsulfonyl derivatives: Compounds with different substituents on the thiophen-2-ylsulfonyl group.

Uniqueness

The uniqueness of 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZDYSZECGESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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